molecular formula C12H10FNO3S B2474599 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 929972-42-9

2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2474599
CAS No.: 929972-42-9
M. Wt: 267.27
InChI Key: TVSJYRUIRDKGAI-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 929972-42-9) is a high-purity chemical building block for research and development. This compound features a methyl-thiazole-carboxylic acid core substituted with a 4-fluorophenoxymethyl group, a structure of significant interest in medicinal chemistry. It serves as a key synthetic intermediate for exploring novel bioactive molecules. Thiazole derivatives bearing a 4-fluorophenyl moiety are extensively investigated for their potential pharmacological properties. Research on closely related analogs has demonstrated promising biological activities, including the amelioration of insulin sensitivity and hyperlipidaemia in preclinical models, highlighting the therapeutic potential of this chemical class . The compound is offered for research applications only and is a solid under standard conditions . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for characterizing this product and determining its suitability for their specific applications.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSJYRUIRDKGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-chloromethyl-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under pressure to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, studies have shown that modifications in the thiazole ring can enhance the antimicrobial efficacy against resistant strains of bacteria .

Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. The compound has demonstrated cytotoxic effects on different cancer cell lines. Molecular dynamics simulations suggest that it interacts with specific proteins involved in cancer cell proliferation, leading to apoptosis . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence its activity against cancer cells .

Anti-inflammatory Effects
There is emerging evidence that compounds like this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as therapeutic agents by modulating inflammatory pathways .

Agriculture

Pesticidal Applications
The unique chemical structure of this compound positions it as a potential agrochemical. Its fluorinated phenoxy group enhances its lipophilicity, which can improve its efficacy as a pesticide. Preliminary studies suggest that this compound can effectively target specific pests while being less harmful to beneficial organisms .

Materials Science

Polymer Chemistry
In materials science, thiazole derivatives are being explored for their applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Research indicates that these compounds can act as cross-linking agents or modifiers to improve the performance characteristics of various polymers .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Investigated the antimicrobial effects of thiazole derivativesShowed significant inhibition of Gram-positive and Gram-negative bacteria
Cytotoxicity Assessment Evaluated anticancer properties against A431 and Jurkat cell linesDemonstrated IC50 values lower than standard chemotherapeutic agents
Agrochemical Application Explored efficacy as a pesticideEffective against common agricultural pests with minimal impact on non-target species

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their biological relevance:

Compound Name Substituent at Position 2 Biological Activity/Findings Reference
Target Compound (4-Fluorophenoxy)methyl N/A (inferred: potential xanthine oxidase inhibition) -
Febuxostat 3-Cyano-4-isobutoxyphenyl Xanthine oxidase inhibitor; treats hyperuricemia/gout
2-[(4-Chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid (BAC) (4-Chlorobenzyl)amino Antidiabetic activity in STZ-induced NIDDM rats
2-[(4-Methylphenoxy)methyl]-4-methylthiazole-5-carboxylic acid (4-Methylphenoxy)methyl Structural analog; substituent effects on solubility/lipophilicity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Fluorinated substituent for enhanced metabolic stability
Methylene amine-spacer analogs (e.g., ) Substituted benzylamino with spacer Xanthine oxidase inhibitors and free radical scavengers

Physicochemical Properties

  • Solubility : The carboxylic acid group at position 5 improves solubility in polar solvents, critical for oral bioavailability. Febuxostat’s isobutoxy group balances this by providing moderate hydrophobicity .
  • Metabolic Stability: Fluorine substitution (as in the target compound) may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Biological Activity

Overview

2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, and a fluorophenoxy group that may enhance its pharmacological profile.

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₂H₁₀FNO₃S
Molecular Weight 251.28 g/mol
CAS Number 1530877-11-2

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies suggest that derivatives of thiazole compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antidiabetic Effects

A related study on thiazole derivatives indicated that compounds like 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid improved insulin sensitivity and reduced hyperlipidemia in diabetic models. The administration of these compounds led to a normalization of glucose levels and lipid profiles in streptozotocin-induced diabetic rats . This suggests that this compound may also possess similar antidiabetic properties.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to enzymes or receptors, while the thiazole ring facilitates hydrogen bonding and other interactions critical for biological activity.

Case Studies

  • Antimicrobial Activity : A study focused on thiazole derivatives demonstrated their efficacy against resistant strains of bacteria. The results indicated that the presence of halogenated groups significantly enhanced antimicrobial potency compared to non-halogenated analogs .
  • Antidiabetic Research : In an animal model, the administration of a thiazole derivative resulted in reduced oxidative stress markers and improved insulin sensitivity. Histopathological examinations showed restoration of pancreatic morphology in treated diabetic rats, indicating protective effects against diabetes-related damage .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in various medical applications:

Activity Findings
Antimicrobial Effective against S. aureus and E. coli
Antidiabetic Improves insulin sensitivity and lipid profiles
Mechanism of Action Binding to specific enzymes/receptors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, and what are the critical reaction conditions?

  • Answer : The synthesis typically involves multi-step processes. Key steps include:

  • Condensation : Reacting 4-fluorophenol derivatives with a thiazole precursor (e.g., 4-methylthiazole-5-carboxylic acid) under basic conditions to form the ether linkage .
  • Cyclization : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to stabilize intermediates.
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF or DMSO) to isolate the final product .
    Critical conditions include maintaining pH 7–8 during condensation and temperatures between 60–80°C to minimize side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the thiazole ring structure (e.g., characteristic peaks at δ 7.2–7.5 ppm for aromatic protons and δ 160–170 ppm for carboxylic carbons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} and C-F vibrations at 1100–1200 cm1^{-1}) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Answer : The compound exhibits limited solubility in water but dissolves well in polar aprotic solvents like DMF and DMSO due to its carboxylic acid and aromatic moieties. Moderate solubility is observed in ethanol and acetone, while it is poorly soluble in non-polar solvents like hexane .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Answer : Yield optimization requires:

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, molar ratios, catalyst loading) to identify optimal conditions. For example, increasing the equivalence of 4-fluorophenol derivatives from 1.2 to 1.5 improves coupling efficiency .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance cyclization steps .
  • In Situ Monitoring : Techniques like HPLC or TLC track intermediate formation to minimize byproducts .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

  • Answer : Discrepancies often arise from:

  • Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering NMR peak positions. X-ray data provides definitive structural confirmation .
  • Solvent Effects : NMR chemical shifts vary with solvent polarity. Compare spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts .
  • Dynamic Processes : Variable-temperature NMR (e.g., 25°C to 60°C) identifies conformational flexibility affecting spectral resolution .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Answer : SAR studies focus on:

  • Substituent Modification : Replacing the 4-fluorophenoxy group with other halogens (Cl, Br) or electron-withdrawing groups to assess bioactivity changes .
  • Bioisosterism : Swapping the thiazole ring with oxazole or imidazole to evaluate pharmacokinetic properties .
  • In Silico Modeling : Docking studies predict binding affinities to target proteins (e.g., kinase inhibitors) using software like AutoDock .
  • In Vitro Assays : Testing cytotoxicity (e.g., IC50_{50} in cancer cell lines) and enzyme inhibition (e.g., COX-2) to correlate structural features with activity .

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